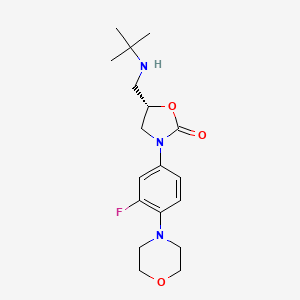

N-t-Butyl N-Deactyl Linezolid

描述

Context of Linezolid (B1675486) and its Metabolites in the Evolution of Antimicrobial Agents

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govwikipedia.org Its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, sets it apart from other antibiotic classes. nih.govwikipedia.org This distinct mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon. wikipedia.org

The in vivo transformation of linezolid results in the formation of several metabolites. nih.gov The two major metabolites, PNU-142586 and PNU-142300, are formed through the oxidation of the morpholine (B109124) ring and are considered microbiologically inactive. nih.govoup.com The study of these and other minor metabolites is crucial for understanding the complete disposition of the drug in the body. The exploration of linezolid derivatives, such as N-t-Butyl N-Deacetyl Linezolid, is a key area of research aimed at developing new oxazolidinones with potentially improved properties. rsc.orgmdpi.com

Significance of Metabolite Characterization in Pharmaceutical Research and Development

The characterization of drug metabolites is a fundamental aspect of pharmaceutical research and development. nih.govallucent.com Understanding how a drug is metabolized provides critical insights into its efficacy, potential toxicities, and drug-drug interactions. nih.govresearchgate.net Metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they can be inert. acs.org In some instances, metabolites may contribute to adverse effects. allucent.com

Regulatory bodies like the FDA require thorough evaluation of any metabolite that constitutes more than 10% of the total drug-related material in circulation in humans to ensure its safety. nih.govresearchgate.net This process, often referred to as "metabolite in safety testing" (MIST), underscores the importance of identifying and characterizing metabolites early in the drug development process. allucent.com The use of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) is instrumental in identifying and quantifying metabolites in biological matrices. escientificpublishers.com

Research Focus on N-t-Butyl N-Deacetyl Linezolid as a Distinct Derivative/Metabolite

N-t-Butyl N-Deacetyl Linezolid is a derivative of linezolid characterized by the substitution of the N-acetyl group with an N-t-butyl group. alentris.org This structural modification makes it a subject of interest in medicinal chemistry for several reasons. The synthesis of such derivatives allows researchers to explore the structure-activity relationships of the oxazolidinone scaffold. mdpi.com By modifying the C5-acylaminomethyl group, researchers can investigate the impact on antibacterial potency, spectrum of activity, and metabolic stability. mdpi.comdovepress.com

Research into N-t-Butyl N-Deacetyl Linezolid and similar compounds aims to discover new antibacterial agents that may overcome existing resistance mechanisms or possess an improved safety profile. nih.gov The synthesis of this compound often involves the deacetylation of linezolid followed by an alkylation step.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of N-t-Butyl N-Deacetyl Linezolid.

| Property | Value |

| Chemical Name | (5S)-5-[[(1,1-Dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone alentris.orgpharmaffiliates.com |

| CAS Number | 1215006-08-8 alentris.org |

| Molecular Formula | C18H26FN3O3 alentris.org |

| Molecular Weight | 351.4 g/mol alentris.org |

| Appearance | Off-white to white solid |

| Purity | >95% (HPLC) lgcstandards.com |

| SMILES | FC(C=C(N1CC@HOC1=O)C=C2)=C2N3CCOCC3 alentris.org |

| InChI | InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1 lgcstandards.com |

Research Findings

Studies have investigated the synthesis and potential antibacterial activity of N-t-Butyl N-Deacetyl Linezolid and related compounds. The synthesis is typically achieved through chemical modification of linezolid. While specific antibacterial activity data for N-t-Butyl N-Deacetyl Linezolid is not extensively published in the provided search results, the broader research on linezolid derivatives suggests that modifications at the C5 position can influence the antibacterial spectrum and potency. mdpi.com For instance, some linezolid conjugates have shown promising activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALVQHTYSGMMGS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of N T Butyl N Deacetyl Linezolid

Advanced Synthetic Routes for Oxazolidinone Core Structures

The oxazolidinone ring is the cornerstone of this class of antibiotics, and numerous synthetic methods have been developed for its construction. nih.gov Early approaches often relied on chiral resolution to obtain the desired optically active oxazolidinone. nih.gov More advanced and efficient routes have since been established to overcome the limitations of earlier methods, such as the use of cryogenic conditions and air-sensitive reagents which are not ideal for large-scale industrial production. derpharmachemica.com

Modern strategies for synthesizing the oxazolidinone core include:

Cycloaddition of Aziridines and CO2: This method is considered an environmentally friendly approach as it utilizes carbon dioxide as a C1 source, replacing more toxic reagents like phosgene. acs.org The reaction can be catalyzed by various metal catalysts and is a highly atom-economical process. acs.org

From (S)-Glyceraldehyde Acetonide: This route has been explored but faces challenges due to the stability of the starting material and its imine intermediates. derpharmachemica.com

Condensation of Carbamates with Epoxides: An improved method involves the condensation of a carbamate (B1207046) with epibromohydrin (B142927) using cesium carbonate, which offers a more direct route to key oxazolidinone intermediates. mdpi.com

Petasis Reaction: A three-component coupling reaction has been utilized for the synthesis of oxazolidinone structures, demonstrating the versatility of modern synthetic methodologies. mdpi.com

A significant challenge in these syntheses is controlling the stereochemistry at the C5 position of the oxazolidinone ring, which is crucial for antibacterial activity. researchgate.netacs.org

Specific Synthesis of N-t-Butyl N-Deacetyl Linezolid (B1675486)

The synthesis of N-t-Butyl N-Deacetyl Linezolid involves the initial synthesis of the core linezolid structure, followed by deacetylation and subsequent N-alkylation with a tert-butyl group.

Optimization of Acylation Processes for N-Deacetylated Precursors

The N-deacetylated precursor, often referred to as Deacetyl Linezolid, is a key intermediate. lgcstandards.com The acylation of this precursor is a critical step in the synthesis of various linezolid analogs. Traditional acylation methods can sometimes result in moderate yields and require purification by techniques like HPLC. mdpi.com Optimization of these processes is crucial for efficient synthesis. One of the key challenges is to achieve selective acylation at the desired nitrogen atom without side reactions.

Application of Benzotriazole Chemistry in Derivatization

Benzotriazole chemistry has emerged as a powerful tool for the N-acylation of deacetylated linezolid precursors. mdpi.comresearchgate.net This method offers several advantages over conventional coupling reagents, including:

High Yields: Reactions using benzotriazole-activated acids often result in excellent yields of the desired products. mdpi.comresearchgate.net

High Purity: The products are often obtained in high purity, sometimes eliminating the need for column chromatography for purification. mdpi.com

Mild Reaction Conditions: The reactions can be carried out under mild conditions, which is beneficial for preserving sensitive functional groups. researchgate.net

The use of N-acylbenzotriazoles allows for the efficient coupling of various carboxylic acids to the deacetylated linezolid core, enabling the synthesis of a diverse library of linezolid conjugates. mdpi.comresearchgate.net

Strategies for Introducing the N-t-Butyl Moiety

The introduction of the N-t-butyl group onto the deacetylated linezolid scaffold is a key step in the synthesis of the title compound. While specific literature detailing the direct synthesis of N-t-Butyl N-Deacetyl Linezolid is not extensively available in the provided search results, general strategies for N-alkylation can be inferred.

A common approach for introducing a tert-butyl group to an amine is through the use of a tert-butylating agent. However, direct N-alkylation of the deacetylated linezolid can be challenging due to the presence of multiple nucleophilic sites. A protective group strategy might be employed to ensure selective alkylation. For instance, the Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, though its introduction and removal would add steps to the synthesis. organic-chemistry.org

Another potential strategy could involve reductive amination, where the deacetylated linezolid is reacted with acetone (B3395972) in the presence of a reducing agent. However, this would result in an N-isopropyl group, not an N-t-butyl group.

A more direct approach would involve the use of a reagent that can deliver the tert-butyl group to the nitrogen atom. The specific conditions, such as the choice of base and solvent, would be critical to optimize the yield and prevent side reactions.

Considerations for Isotopic Labeling in Research (e.g., for tracer studies)

Isotopic labeling of drug molecules is a valuable tool in pharmaceutical research, particularly for metabolic and pharmacokinetic studies. nih.gov The incorporation of stable or radioactive isotopes allows researchers to trace the distribution and fate of a drug in a biological system without significantly altering its chemical and biological properties.

For a compound like N-t-Butyl N-Deacetyl Linezolid, isotopic labeling could be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure. For instance, deuterated derivatives of linezolid have been used to study metabolic stability and trace drug distribution.

Radiolabeling with isotopes like technetium-99m (⁹⁹mTc) has also been explored for linezolid to develop radiotracers for imaging infections. nih.gov These labeled compounds can be used in techniques like positron emission tomography (PET) to visualize and quantify the drug's presence in different tissues. up.ac.zaresearchgate.net

The synthesis of an isotopically labeled version of N-t-Butyl N-Deacetyl Linezolid would require the use of a labeled starting material or reagent at an appropriate stage in the synthetic sequence. The choice of the isotope and its position in the molecule would depend on the specific research question being addressed.

Metabolic Pathways and Enzymatic Transformations Relevant to N T Butyl N Deacetyl Linezolid and Its Precursors

Enzymatic Deacetylation Processes in Oxazolidinone Metabolism

The deacetylation of N-acetylated compounds is a recognized metabolic pathway, often catalyzed by deacetylase enzymes. In the context of oxazolidinones, the removal of the acetyl group from the C-5 position of the core structure is a critical step for the synthesis of various analogs. mdpi.com While the primary metabolism of Linezolid (B1675486) itself does not prominently feature deacetylation, the process is fundamental for related structures. The deacetylation of N-acetyl-D-glucosamine, for instance, presents challenges and typically requires harsh acidic conditions, though enzymatic processes are being explored. researchgate.net Computational studies on enzymes like Histone Deacetylase 10 (HDAC 10) provide insights into the general mechanisms of deacetylation, involving the polarization of the acetyl carbonyl group and nucleophilic attack by a water molecule, facilitated by key amino acid residues and metal ions. acs.org

While Linezolid itself is not a significant substrate for the major drug-metabolizing CYP enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, recent research has identified a role for less common CYPs in its oxidative metabolism. fda.govnih.gov Specifically, CYP2J2, CYP4F2, and CYP1B1 have been shown to catalyze the hydroxylation and de-ethyleneation of Linezolid's morpholine (B109124) ring. nih.govresearchgate.net Inhibition studies suggest that CYP2J2 and CYP4F2 may each contribute to approximately 50% of the hepatic metabolism of Linezolid. nih.govresearchgate.net

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of xenobiotics containing nucleophilic heteroatoms. rsc.orgturkjps.org While initial studies did not identify a role for FMOs in Linezolid metabolism, FMO5 was reported to be involved in the metabolism of MRX-I, a novel oxazolidinone analog, through a Baeyer–Villiger oxidation mechanism. nih.govrsc.org This suggests that the involvement of FMOs in oxazolidinone metabolism may be structure-dependent.

Enzyme kinetic studies for Linezolid in pooled human liver microsomes (HLM) have demonstrated a low intrinsic clearance of 0.51 μL/min/mg protein and a high Michaelis-Menten constant (K_M) of over 200 μM, consistent with its in vivo clearance. nih.govresearchgate.net The investigation of recombinant human P450 enzymes revealed a specific rank order of intrinsic clearance values for Linezolid 2-hydroxylation: CYP2J2 >> CYP4F2 > CYP2C8 > CYP1B1 ≈ CYP2D6 ≈ CYP3A4 > CYP1A1 > CYP3A5. nih.govresearchgate.net Nine other P450 enzymes showed no metabolic activity towards Linezolid. nih.govresearchgate.net

Kinetic data for N-deacetylated structures specifically are not extensively detailed in the available literature. However, the general principles of enzyme kinetics suggest that modifications to the substrate, such as the removal of the acetyl group and addition of a t-butyl group, would significantly alter the affinity (K_M) and turnover rate (k_cat) for specific metabolizing enzymes.

Potential Pathways for t-Butyl Group Formation or Further Metabolism in Biological Systems (In Vitro/Preclinical Models)

The tert-butyl (t-butyl) group is a common structural motif in medicinal chemistry used to enhance potency or provide steric shielding, but it is susceptible to metabolism. hyphadiscovery.comresearchgate.net This group is not formed biologically but is synthetically introduced. Its metabolism is primarily driven by cytochrome P450 enzymes. hyphadiscovery.comnih.gov

The most common metabolic pathway for a t-butyl group is hydroxylation, where a methyl group is oxidized to a hydroxyl group, forming an alcohol metabolite. hyphadiscovery.comnih.gov This initial metabolite can then undergo further oxidation to a carboxylic acid. hyphadiscovery.com In vitro biotransformation studies using rat and human liver microsomes have confirmed that the primary metabolic route for compounds containing a t-butyl group is oxidation to the corresponding alcohol product. nih.gov Several CYP isoforms, including CYP3A4/5, 2D6, 2C9, and 1A2, have been implicated in this oxidative metabolism. nih.gov

The table below summarizes the metabolism of the t-butyl group in various drug compounds as observed in preclinical or in vitro models.

| Drug | Primary Metabolizing Enzyme(s) | Metabolic Pathway | Resulting Metabolite(s) | Reference(s) |

| Ombitasvir | CYP2C8 | Oxidation at the t-butyl position | Hydroxylated and C-demethylated metabolites | hyphadiscovery.com |

| Nelfinavir | CYP2C19 | Hydroxylation of the t-butyl group | M8 (active metabolite) | hyphadiscovery.com |

| Dasabuvir | CYP2C8 | Oxidation, followed by glucuronidation, sulfation, and further oxidation | M1 (hydroxylated), M5 (t-butyl-acid) | hyphadiscovery.com |

| Finasteride | CYP3A4 | Hydroxylation of the t-butyl group, followed by oxidation | M1 (hydroxylated), M3 (acid) | hyphadiscovery.com |

| Bosentan | CYP2C9, CYP3A4 | Hydroxylation of the t-butyl group | Active hydroxylated metabolite, carboxylated metabolite | hyphadiscovery.com |

| Ivacaftor | CYP3A4 | Hydroxylation of one of the t-butyl groups, followed by oxidation | M1 (active hydroxylated), M6 (inactive acid) | hyphadiscovery.com |

Biotransformation Studies of Linezolid Derivatives in Experimental Models (excluding human clinical data)

Biotransformation studies of Linezolid and its derivatives in various experimental models provide crucial insights into their metabolic fate. In vitro studies using human liver microsomes have been instrumental in identifying the enzymes responsible for Linezolid's oxidative metabolism. nih.govnih.gov

Animal models have also been employed to study the disposition of Linezolid. In rabbits, metabolism is the primary route of elimination for Linezolid and two novel, more lipophilic triazolyl-oxazolidinone derivatives, PH027 and PH051. mdpi.com These studies highlighted that while the novel derivatives showed good in vitro activity, their in vivo efficacy was limited by poor oral bioavailability. mdpi.com

Long-term incubation studies using micropatterned co-cultured hepatocytes from various species (human, monkey, dog, and rat) have been used to generate comprehensive metabolite profiles. sciex.jp For Linezolid, these models can track the formation of metabolites over time via different pathways, such as the lactam and lactone pathways. sciex.jp

The table below presents findings from various biotransformation studies on Linezolid and its derivatives in non-clinical experimental models.

| Compound/Derivative | Experimental Model | Key Findings | Reference(s) |

| Linezolid | Pooled Human Liver Microsomes (HLM) | Low intrinsic clearance (0.51 μL/min/mg). Metabolism primarily by CYP2J2 and CYP4F2. | nih.govresearchgate.net |

| Linezolid | Recombinant Human P450 Enzymes | Rank order of intrinsic clearance for 2-hydroxylation: CYP2J2 >> CYP4F2 > CYP2C8 > others. | nih.govresearchgate.net |

| Linezolid | HLM from 14 individuals | No correlation between metabolite formation and catalytic activities of major CYPs, suggesting involvement of uncharacterized enzymes. | nih.gov |

| Linezolid, PH027, PH051 | Rabbit model (in vivo) | Metabolism is the main elimination route. Oral bioavailability of derivatives (PH027, PH051) was significantly lower than Linezolid. | mdpi.com |

| Linezolid | Mouse infection models | The pharmacodynamic parameter determining efficacy was the time the drug concentration remained above the MIC. | fda.gov |

| Azido-derivatised Linezolid analogue | Synthesis and Click Chemistry | An azide-functionalized analogue was synthesized, demonstrating the feasibility of modifying the Linezolid structure for creating variants. | nih.gov |

Analytical Methodologies for Characterization and Quantification of N T Butyl N Deacetyl Linezolid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of N-t-Butyl N-Deacetyl Linezolid (B1675486), providing the necessary separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the separation and quantification of Linezolid and its derivatives. These methods offer high resolution and sensitivity.

Reverse-phase HPLC is commonly utilized, employing a non-polar stationary phase (like a C18 column) and a polar mobile phase. For instance, a method for Linezolid analysis used a mobile phase composed of methanol (B129727) and a pH 3.0 phosphate (B84403) buffer (45:55, v/v) with a C18 column, achieving a retention time of 4.95 minutes. internationaljournalssrg.org Another HPLC method for Linezolid in biological fluids used an isocratic separation on a Nucleosil-100 5C18 column with a mobile phase of acetonitrile, sodium acetate (B1210297) buffer, and water (180:100:720, v/v/v) adjusted to pH 3.7. nih.gov

UHPLC, by using smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sigmaaldrich.com While specific UHPLC methods for N-t-Butyl N-Deacetyl Linezolid are not detailed in the available research, the principles applied to Linezolid are directly transferable. The successful analysis of complex samples often relies on these high-efficiency separation techniques. sigmaaldrich.com

A typical HPLC system for the analysis of Linezolid and its derivatives would include the following components:

| Component | Example Specification | Purpose |

| Column | InertSustain C18 (250x4.6 mm, 5µm) | Stationary phase for separation |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (45:55, v/v) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |

| Detector | UV Detector at 251 nm | Measures the absorbance of the analyte |

| Injection Volume | 20 µL | The amount of sample introduced into the system |

| This table is illustrative and based on a published method for Linezolid. internationaljournalssrg.org |

Mass Spectrometry (MS)-Based Approaches, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the detection and quantification of pharmaceutical compounds, including Linezolid and its metabolites. annlabmed.org The coupling of liquid chromatography with tandem mass spectrometry provides exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices. sigmaaldrich.com

In LC-MS/MS analysis, the compound of interest is first separated by LC and then ionized and fragmented in the mass spectrometer. The instrument monitors specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances specificity. annlabmed.orgnih.gov For example, in the analysis of contezolid, a related oxazolidinone, Linezolid was used as an internal standard with a precursor-product ion pair of 338.14→195.1. mdpi.com A similar approach would be developed for N-t-Butyl N-Deacetyl Linezolid, identifying unique precursor and product ions for unambiguous detection.

LC-MS/MS methods have been successfully developed for Linezolid in various biological samples, demonstrating good analytical performance with low inaccuracy and imprecision. nih.gov These methods are robust and can be applied in routine analysis. nih.gov

Spectroscopic Characterization Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of chromophoric compounds like N-t-Butyl N-Deacetyl Linezolid. The oxazolidinone ring system and the associated aromatic structures in Linezolid and its derivatives absorb light in the UV region.

For Linezolid, the maximum absorption wavelength (λmax) has been reported to be around 251-252 nm. internationaljournalssrg.orgijpcbs.comiomcworld.org It is expected that N-t-Butyl N-Deacetyl Linezolid would exhibit a similar UV absorption profile due to the conservation of the core chromophoric structure. UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification. internationaljournalssrg.org It is a simple, cost-effective, and reliable method for determining the concentration of the analyte in solution, adhering to the Beer-Lambert law within a specific concentration range. ijpcbs.com For instance, a UV spectrophotometric method for Linezolid was found to be linear in the concentration range of 2-16 µg/mL. ijpcbs.com

Method Development and Validation Parameters for Research Applications

The development and validation of analytical methods are critical to ensure that the results are reliable, reproducible, and fit for purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). internationaljournalssrg.orgich.org

Assessment of Accuracy, Precision, Linearity, and Robustness

Accuracy : This parameter expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ich.org It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. internationaljournalssrg.org For a Linezolid HPLC method, mean percentage recovery values were between 99.2% and 99.5%. internationaljournalssrg.org

Precision : Precision is the measure of the agreement between a series of measurements from the same homogeneous sample. ich.org It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. europa.eu For a Linezolid LC-MS/MS method, the intraday and interday coefficients of variation were within 3.6% and 13.0%, respectively. nih.gov

Linearity : Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. ich.org It is determined by analyzing a series of dilutions of a standard solution. A correlation coefficient (r²) close to 1.000 indicates good linearity. internationaljournalssrg.org An HPLC method for Linezolid demonstrated linearity over a range of 30.21-90.62 µg/mL with a correlation coefficient of 1.000. internationaljournalssrg.org

Robustness : This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

The table below summarizes typical validation parameters for an analytical method for a Linezolid-related compound.

| Parameter | Acceptance Criteria (Typical) | Example Finding (for Linezolid) |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 99.5% internationaljournalssrg.org |

| Precision (% RSD) | ≤ 2.0% | 0.9% (Method Precision) internationaljournalssrg.org |

| Linearity (r²) | ≥ 0.999 | 1.000 internationaljournalssrg.org |

| This table is illustrative and based on published data for Linezolid to represent a target for a method for N-t-Butyl N-Deacetyl Linezolid. |

Determination of Limits of Detection (LOD) and Quantification (LOQ) in Research Matrices

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A UV-spectrophotometric method for Linezolid reported an LOD of 0.36 µg/mL. iomcworld.org

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The same UV-spectrophotometric method for Linezolid had an LOQ of 1.11 µg/mL. iomcworld.org For more sensitive applications, an LC-MS/MS method for Linezolid in human serum had a lower limit of quantitation of 0.14 mg/L (or 0.14 µg/mL). nih.gov

These parameters are crucial for defining the practical working range of the analytical method in various research matrices.

Utility as a Reference Standard in Pharmaceutical Quality Control and Research

The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control, ensuring the safety and efficacy of the final drug product. In the context of the antibiotic Linezolid, process-related impurities and degradation products must be meticulously monitored. N-t-Butyl N-Deacetyl Linezolid, as a known potential impurity of Linezolid, serves an essential function as a reference standard in analytical and quality assurance laboratories. synzeal.comaxios-research.com The availability of a well-characterized standard of this compound is indispensable for its accurate identification and quantification during the manufacturing process and in the final pharmaceutical dosage forms. synthinkchemicals.com

Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. sigmaaldrich.com The utility of N-t-Butyl N-Deacetyl Linezolid as a reference standard is multifaceted, primarily revolving around its application in the development, validation, and routine execution of analytical methods. synzeal.com Pharmaceutical companies and analytical laboratories utilize such standards to file Abbreviated New Drug Applications (ANDAs) and for routine Quality Assurance (QA) and Quality Control (QC) of commercial Linezolid production. synzeal.comsynthinkchemicals.com These standards are crucial for method validation, stability studies, and the identification of unknown impurities. synzeal.com

Suppliers of pharmaceutical reference standards provide N-t-Butyl N-Deacetyl Linezolid as a fully characterized chemical compound, often accompanied by a comprehensive Certificate of Analysis (CoA). synthinkchemicals.com This document contains vital information confirming the identity and purity of the standard, which is essential for its intended use in regulatory-compliant environments.

Table 1: Example of Commercial Reference Standard Data for N-t-Butyl N-Deacetyl Linezolid

| Parameter | Typical Specification | Source |

|---|---|---|

| Chemical Name | (5S)-5-[[(1,1-Dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | lgcstandards.com |

| CAS Number | 1215006-08-8 | lgcstandards.com |

| Molecular Formula | C₁₈H₂₆FN₃O₃ | lgcstandards.com |

| Molecular Weight | 351.42 | lgcstandards.com |

| Purity (by HPLC) | >95% | lgcstandards.com |

| Product Format | Neat | lgcstandards.com |

| Supplied Documentation | Certificate of Analysis (CoA) with characterization data (e.g., ¹H-NMR, Mass, HPLC) | synthinkchemicals.com |

In research and quality control, N-t-Butyl N-Deacetyl Linezolid is primarily used in chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). Stability-indicating HPLC methods are developed to separate the main active pharmaceutical ingredient (API), Linezolid, from all its potential impurities and degradation products. nih.govresearchgate.net In these methods, the reference standard for N-t-Butyl N-Deacetyl Linezolid is used to:

Confirm Peak Identity: By injecting the reference standard, analysts can confirm the retention time of the N-t-Butyl N-Deacetyl Linezolid impurity in a chromatogram of a Linezolid sample, ensuring accurate identification.

Quantify the Impurity: The reference standard is used to prepare calibration curves, allowing for the precise quantification of the impurity level in a given sample. This is critical to ensure that the impurity does not exceed the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Method Validation: During the validation of an analytical method, the reference standard is used to determine key parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for the impurity. nih.govgoogle.com

The development of robust analytical methods relies on having pure reference materials for all potential impurities. A typical reversed-phase HPLC (RP-HPLC) method for Linezolid impurity profiling would be validated to prove its suitability for its intended purpose.

Table 2: Representative HPLC Method Parameters for Linezolid Impurity Profiling

| Parameter | Example Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) researchgate.netmfd.org.mk |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm researchgate.net |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL - 20 µL |

| Diluent | Water/Acetonitrile mixture |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of N-t-Butyl and N-Deacetylation on Pharmacological Efficacy and Stability

The deacetylation of Linezolid (B1675486) to form deacetyl linezolid exposes a primary amine, which serves as a critical point for chemical modification. unibo.it The subsequent introduction of an N-t-butyl group results in a secondary amine with a sterically demanding substituent. This modification has several potential implications for the compound's pharmacological profile and stability.

Pharmacological Efficacy:

The C-5 side chain of oxazolidinones plays a significant role in their antibacterial activity. nih.gov Modifications at this position can influence the compound's interaction with the bacterial ribosome, the target of this antibiotic class. unibo.itbohrium.com While the acetyl group of Linezolid is not essential for binding, its replacement with other moieties can modulate potency. nih.gov

Studies on various N-substituted deacetyl linezolid analogues have shown that the nature of the substituent is a key determinant of antibacterial efficacy. For instance, the introduction of certain aromatic and heteroaromatic groups can yield compounds with promising activity. nih.gov In the case of N-t-Butyl N-Deacetyl Linezolid, the bulky t-butyl group may influence the binding affinity to the ribosomal target site. While specific data for the N-t-butyl derivative is limited, research on other bulky substituents suggests that larger, non-polar fragments at this position can be tolerated, though they may lead to a decrease in activity compared to Linezolid. nih.gov However, some cationic deacetyl linezolid amphiphiles with lipophilic alkyl chains have demonstrated excellent antibacterial activity, even against drug-resistant strains, suggesting that bulky lipophilic groups can be beneficial. nih.gov

Stability:

The stability of oxazolidinone antibiotics is a critical factor for their therapeutic use. Linezolid itself is known to degrade in alkaline conditions. nih.govresearchgate.net The deacetylation to expose the amine at the C-5 position could potentially alter the molecule's susceptibility to degradation pathways. The presence of the N-t-butyl group may also impact metabolic stability. The bulky nature of the t-butyl group might sterically hinder enzymatic access to the nitrogen atom, potentially reducing the rate of metabolic reactions such as N-dealkylation or oxidation. tandfonline.com This enhanced metabolic stability is a desirable property in drug design, potentially leading to improved pharmacokinetic profiles. tandfonline.com

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of drug candidates by providing insights into their interactions with biological targets at a molecular level.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. For oxazolidinones, the target is the 50S ribosomal subunit. bohrium.com Docking studies of various Linezolid analogues have revealed that the oxazolidinone core and the C-5 side chain are crucial for binding to the peptidyl transferase center (PTC) of the ribosome. unibo.itbohrium.com

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For oxazolidinones, QSAR studies have been instrumental in identifying key molecular descriptors that influence their antibacterial potency. nih.govmdpi.com

Although a specific QSAR model for N-t-Butyl N-Deacetyl Linezolid is not available in the literature, models developed for other series of Linezolid conjugates provide a framework for understanding the impact of C-5 modifications. For instance, a robust QSAR model was developed for a series of Linezolid conjugates synthesized from deacetyl linezolid, which achieved high correlation coefficients (R²) for predicting activity against S. aureus and B. subtilis. nih.govmdpi.com These models often highlight the importance of descriptors related to hydrophobicity, electronic properties, and steric factors of the C-5 substituent. The bulky and lipophilic nature of the t-butyl group would significantly influence these descriptors, and its impact on activity could be predicted within a relevant QSAR model.

Table 1: Representative QSAR Model Parameters for Linezolid Analogues

| Model Organism | R² | R²cvOO | R²cvMO | Key Descriptor Types | Reference |

| S. aureus | 0.926 | 0.898 | 0.903 | Electronic, Topological | nih.govmdpi.com |

| B. subtilis | 0.935 | 0.915 | 0.916 | Electronic, Topological | nih.govmdpi.com |

This table presents data from QSAR models developed for a series of linezolid conjugates to illustrate the predictive power of such models. R², coefficient of determination; R²cvOO, leave-one-out cross-validation R²; R²cvMO, leave-many-out cross-validation R².

Rational Design of Novel Oxazolidinone Derivatives Based on the N-t-Butyl N-Deacetyl Linezolid Scaffold

The N-t-Butyl N-Deacetyl Linezolid structure serves as a valuable scaffold for the rational design of new oxazolidinone derivatives. The presence of a secondary amine at the C-5 position provides a convenient handle for further chemical modifications, allowing for the introduction of a wide array of functional groups.

The deacetylated linezolid core is a versatile starting point for creating libraries of analogues through techniques like molecular hybridization. unibo.it By systematically varying the substituent at the C-5 amine, researchers can explore the chemical space around the ribosomal binding pocket to optimize antibacterial activity and other pharmacological properties. The N-t-butyl group itself can be considered a starting point for exploring the effects of bulky, lipophilic substituents.

Rational design strategies can leverage the insights gained from SAR and computational studies. For example, if docking studies suggest that a particular region of the ribosomal binding pocket is unoccupied, new derivatives can be designed to extend into that space to form additional favorable interactions. Similarly, if QSAR models indicate that a specific physicochemical property is beneficial for activity, new substituents can be chosen to modulate that property. The goal of these design efforts is to develop next-generation oxazolidinones with improved potency, a broader spectrum of activity, and a better safety profile. nih.gov

Future Research Directions and Translational Applications Preclinical Focus

Exploration in Novel Drug Conjugates or Prodrug Strategies

The modification of the core linezolid (B1675486) structure, specifically at the C5-acylaminomethyl group, is a central strategy in developing novel therapeutic agents. The precursor, deacetyl linezolid, provides a versatile platform for creating an array of conjugates designed to improve drug-like properties, enhance cell permeability, or introduce new mechanisms of action. mdpi.com

One promising approach is molecular hybridization, which involves modifying the parent structural motifs to derive more potent candidates with minimal side effects and a lower propensity for drug resistance. mdpi.com Research has demonstrated the synthesis of novel linezolid conjugates via NH2 acylation of deacetyl linezolid. mdpi.com This strategy has several advantages, including potentially quantitative yields and high purity. mdpi.com Examples of such preclinical explorations include:

Nitric Oxide (NO)-Releasing Prodrugs: Attaching a nitric oxide-releasing component, such as 3-bromopropyl nitrate, to deacetyl linezolid aims to create a system for delivering NO, which plays a role in defending against a wide range of pathogens. mdpi.com This could result in a synergistic antimicrobial effect. mdpi.com

Biotin Conjugation: Biotin is often used as a molecular marker to investigate the mode of action of drugs. mdpi.com Conjugating deacetyl linezolid with biotin can facilitate studies to better understand its biological targets and pathways. mdpi.com

These strategies highlight the potential of using derivatives like N-t-Butyl N-Deacetyl Linezolid as foundational structures for creating advanced prodrugs and conjugates with tailored therapeutic benefits.

Advanced Preclinical Models for Studying Efficacy and Resistance Dynamics

To evaluate the potential of new oxazolidinone derivatives, sophisticated preclinical models are essential. These models allow researchers to study efficacy against clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and to understand the dynamics of resistance development. nih.govsemanticscholar.org Linezolid often serves as a benchmark compound in these models for comparing the efficacy of new chemical entities. semanticscholar.org

Key preclinical models include:

Murine Infection Models: Various mouse models are employed to simulate human infections. These include models for bacteremia, skin and soft tissue infections (SSTI), and orthopedic-implant-associated infections. nih.gov

Thigh Infection Model: This model is used to assess bacterial killing rates in both immunocompetent and neutropenic mice and rats, providing insight into the drug's efficacy with and without a functioning immune system. semanticscholar.org

Groin Abscess Model: This model is particularly useful for studying SSTIs caused by virulent MRSA strains. semanticscholar.org

In Vitro Dynamic Models: These models are crucial for studying resistance dynamics. They simulate human pharmacokinetic profiles to examine how drug concentrations over time affect the enrichment of resistant mutants. nih.gov A key parameter in these studies is the Mutant Prevention Concentration (MPC) , which is the lowest concentration of an antibiotic that prevents the growth of resistant mutants. nih.gov Studies combining linezolid with other antibiotics, like daptomycin, in these models have shown that such combinations can prevent the enrichment of resistant strains by lowering the MPC of both drugs. nih.gov

These advanced models are critical for the preclinical assessment of novel compounds like N-t-Butyl N-Deacetyl Linezolid, providing essential data on their potential efficacy and their ability to combat resistance.

Table 1: Advanced Preclinical Models for Oxazolidinone Evaluation

| Model Type | Specific Model | Purpose | Key Pathogens | Reference |

|---|---|---|---|---|

| Animal (In Vivo) | Murine Bacteremia Model | To assess efficacy in bloodstream infections. | S. aureus (MRSA) | nih.gov |

| Animal (In Vivo) | Murine Skin Wound Infection | To evaluate performance in skin and soft tissue infections. | S. aureus (MRSA) | nih.gov |

| Animal (In Vivo) | Murine Orthopedic Implant Infection | To test efficacy against biofilm-associated infections. | S. aureus (MRSA) | nih.gov |

| Animal (In Vivo) | Murine/Rat Thigh Infection | To measure bacterial killing in immunocompetent and neutropenic hosts. | S. aureus (MSSA, MRSA) | semanticscholar.org |

| In Vitro | Dynamic Pharmacokinetic/Pharmacodynamic (PK/PD) Model | To study the enrichment of resistant mutants over time. | S. aureus (MRSA) | nih.gov |

Contribution to Understanding Drug-Drug Interactions at the Metabolic Level (In Vitro/Animal Models)

Understanding the metabolic fate of a drug is fundamental to predicting potential drug-drug interactions. Preclinical studies in animal models (mouse, rat, and dog) have been crucial in characterizing the metabolism of linezolid, providing a framework for evaluating derivatives like N-t-Butyl N-Deacetyl Linezolid. nih.gov

Linezolid is primarily metabolized via oxidation of its morpholine (B109124) ring, a process that does not involve cytochrome P450 (CYP450) enzymes. researchgate.net This leads to the formation of two major, microbiologically inactive carboxylic acid metabolites. nih.gov

Key Linezolid Metabolites Identified in Preclinical Models:

PNU-142586

PNU-142300

In all preclinical species studied, metabolic clearance is the rate-limiting step in the drug's elimination. nih.gov The formation of PNU-142586 is the rate-limiting step for linezolid clearance in humans, while PNU-142300 formation is rate-limiting in rats. researchgate.net

Beyond metabolic pathways, in vitro models are used to assess direct interactions with other drugs. Checkerboard broth microdilution tests, for instance, are used to evaluate synergy, indifference, or antagonism between an oxazolidinone and other antimicrobial agents. researchgate.net For linezolid, the vast majority of combinations with other antibiotics show an indifferent response, with rare instances of synergy or antagonism. researchgate.net

Furthermore, linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO). drugbank.com This property is thoroughly investigated in preclinical models to predict the risk of interactions with serotonergic and adrenergic agents, which can lead to serotonin syndrome or hypertension. drugbank.comsemanticscholar.org The study of N-t-Butyl N-Deacetyl Linezolid in these metabolic and interaction models is essential to determine if the structural modification alters its metabolic profile or its potential for drug-drug interactions.

Development of Enhanced Analytical Tools for Comprehensive Metabolite Profiling in Research

The comprehensive identification of all drug metabolites is a critical task in preclinical development. nih.gov Traditional methods often required multiple experiments on different instruments to find and characterize metabolites. nih.gov However, recent advancements in analytical technology have significantly enhanced the ability to perform comprehensive metabolite profiling.

The development of high-resolution mass spectrometry (HR-MS) based strategies has revolutionized this field. nih.gov These new approaches allow for the acquisition of full-scan HR-MS and product ion spectral data for all components in a biological sample in a single analysis. nih.gov Metabolite detection is then accomplished through sophisticated post-acquisition data mining techniques. nih.gov

Table 2: Modern Analytical Tools for Metabolite Profiling

| Technique | Description | Advantage | Reference |

|---|---|---|---|

| LC-Q-TOF-MS | Liquid chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry. | Provides high-resolution, accurate mass data for determining empirical formulae of metabolites and their fragments. | nih.gov |

| Orbitrap-MS | Liquid chromatography coupled with an Orbitrap mass analyzer. | Offers high-resolution and mass accuracy. Can be used with intensity-dependent MS/MS scans for metabolite detection. | nih.gov |

| Data Mining Software | Post-acquisition software tools. | Utilizes automated mass defect filtering and comparison with control samples to identify potential metabolites from complex datasets. | nih.gov |

These enhanced analytical tools are vital for studying the metabolism of new compounds like N-t-Butyl N-Deacetyl Linezolid. They enable researchers to build a complete picture of the drug's disposition in preclinical models, identifying not only major metabolites but also trace and unexpected ones, which is crucial for a thorough safety and efficacy evaluation. nih.gov

常见问题

Q. What synthetic routes and characterization methods are recommended for producing N-t-Butyl N-Deactyl Linezolid?

Synthesis typically involves deacetylation and alkylation of linezolid, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Calibration curves (e.g., linear range: 2.0–12.0 µg/mL, ) and deuterated internal standards (e.g., N-t-Butyl N-Deactyl Linezolid-D9) ensure analytical precision .

Q. Which analytical techniques are optimal for quantifying N-t-Butyl N-Deactyl Linezolid in biological matrices?

Reverse-phase HPLC with UV detection at 253 nm is standard, using a mobile phase of methanol and phosphate buffer (40:60 v/v). Deuterated analogs (e.g., Linezolid-D8) serve as internal standards to correct for matrix effects. Method validation includes linearity (), accuracy (±2% deviation), and specificity (no interfering peaks) .

Q. What safety protocols are critical when handling N-t-Butyl N-Deactyl Linezolid in laboratory settings?

Follow OSHA Hazard Communication Standard (29 CFR 1910): use nitrile gloves, fume hoods, and protective eyewear. Avoid inhalation/ingestion; store in sealed containers at 2–8°C. Emergency measures include rinsing eyes with water (15 minutes) and consulting poison control for accidental exposure .

Advanced Research Questions

Q. How can experimental design methodologies optimize N-t-Butyl N-Deactyl Linezolid formulations for targeted drug delivery?

A rotatable central composite design (CCD) evaluates variables like polymer concentration, feed flow rate, and rotation speed to achieve particle sizes of 5–15 µm. Response surface modeling (e.g., Stat-Ease software) identifies optimal conditions, validated by in vitro release studies and stability testing .

Q. What methodologies resolve contradictions in efficacy data between N-t-Butyl N-Deactyl Linezolid and comparator antibiotics?

Conduct subgroup analyses stratified by pathogen susceptibility (e.g., Gram-negative vs. Gram-positive). Use network meta-analyses to compare clinical success rates (odds ratios) and adjust for confounders like comorbidities or prior therapy. Conflicting mortality outcomes (e.g., in CLABSI) require sensitivity analyses to assess baseline risk heterogeneity .

Q. How does tissue penetration of N-t-Butyl N-Deactyl Linezolid compare to linezolid in bone or pulmonary infections?

Diseased bone/plasma concentration ratios (median: 0.48) are quantified via microdialysis or tissue homogenization followed by LC-MS/MS. Correlation analysis (Pearson’s ) confirms plasma levels predict tissue exposure. For lung penetration, calculate tissue/serum ratios (e.g., 0.49 in TB patients) and validate via Monte Carlo simulations .

Q. What statistical approaches establish pharmacokinetic/pharmacodynamic (PK/PD) models for N-t-Butyl N-Deactyl Linezolid in critically ill patients?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability (e.g., renal/hepatic impairment). Covariate analysis (e.g., BMI, albumin) identifies dose adjustments. Validate models via bootstrap resampling and external datasets. Target AUC/MIC ≥80 predicts efficacy, while trough levels >8 µg/mL correlate with thrombocytopenia risk .

Q. How do drug interactions (e.g., P-glycoprotein inhibitors) influence N-t-Butyl N-Deactyl Linezolid pharmacokinetics?

Retrospective cohort studies assess trough concentration changes using multivariable logistic regression. Monitor platelet counts and serum creatinine; adjust dosing via Bayesian forecasting if inhibitors (e.g., cyclosporine) elevate exposure >30%. In vitro transporter assays (e.g., Caco-2 cells) confirm P-gp affinity .

Data Contradiction and Validation

Q. How to validate conflicting reports on N-t-Butyl N-Deactyl Linezolid’s efficacy in Gram-negative bacteremia?

Re-analyze raw datasets from trials with inverse probability weighting to balance baseline characteristics. Perform meta-regression to explore heterogeneity (e.g., ICU vs. non-ICU settings). Confirm findings using propensity score-matched cohorts and adjust for time-dependent confounders (e.g., concomitant nephrotoxic drugs) .

Q. What steps ensure reproducibility of N-t-Butyl N-Deactyl Linezolid’s in vitro susceptibility testing against XDR pathogens?

Standardize broth microdilution per CLSI guidelines, using quality-controlled reference strains (e.g., ATCC 29213). Report MICs with 95% confidence intervals and validate via inter-laboratory comparisons. For discordant results, confirm using genomic sequencing (e.g., mecA, cfr genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。